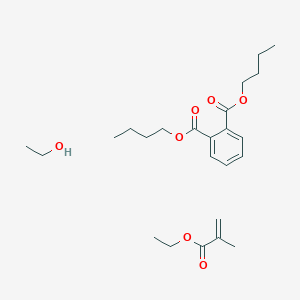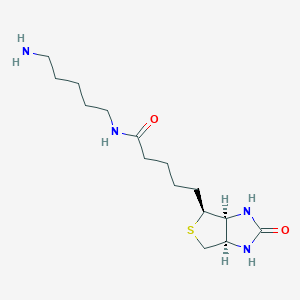
5-(Biotinamido)pentylamine
概要
説明
5-(Biotinamido)pentylamine is a versatile biotinylated linker that can be incorporated into chemical tools via its terminal amino group . It is used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of 5-(Biotinamido)pentylamine involves site-selective conversion of azido groups at carbonyl α-positions into oxime groups leading triazide to a triple click conjugation scaffold . This process also involves the convergent synthesis of trifunctional molecules by three sequential azido-type-selective cycloadditions .Molecular Structure Analysis
The molecular formula of 5-(Biotinamido)pentylamine is C15H28N4O2S . Its exact mass is 328.19 and its molecular weight is 328.480 .Chemical Reactions Analysis
The chemical reactions involving 5-(Biotinamido)pentylamine include site-selective conversion of azido groups at carbonyl α-positions into oxime groups . This leads to a triple click conjugation scaffold and the convergent synthesis of trifunctional molecules by three sequential azido-type-selective cycloadditions .Physical And Chemical Properties Analysis
5-(Biotinamido)pentylamine is a light brown solid . Its molecular weight on a free base basis is 328.47 .科学的研究の応用
Labeling Materials or Proteins
5-(Biotinamido)pentylamine TFA Salt is a versatile biotinylated linker that can be incorporated into chemical tools via its terminal amino group . Labeling materials or proteins with biotin provides a means to enrich and capture targets from biological systems .
Osteoclastogenesis Research
In the field of osteoclastogenesis, 5-(Biotinamido)pentylamine has been used in research . It has been shown to regulate osteoclast differentiation from bone marrow macrophages in vitro . This makes it a valuable tool for studying bone health and diseases like osteoporosis .
Transglutaminase Activity Studies
5-(Biotinamido)pentylamine has been used to assess total transglutaminase (TG) activity . It has been particularly useful in studying the role of TG1 in osteoclast formation .
作用機序
Target of Action
5-(Biotinamido)pentylamine is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound interacts with its targets through the ubiquitin-proteasome system . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway affected by 5-(Biotinamido)pentylamine is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell, and its manipulation allows for the selective degradation of target proteins .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a solubility of 100 mg/ml in dmso . These properties may affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of 5-(Biotinamido)pentylamine is the degradation of target proteins . By recruiting an E3 ubiquitin ligase to a target protein, the compound allows for the selective degradation of that protein .
Action Environment
The action of 5-(Biotinamido)pentylamine can be influenced by various environmental factors. For instance, the compound should be used in a well-ventilated area to ensure safety . Additionally, the compound’s solubility in DMSO suggests that the presence of DMSO in the environment could potentially affect the compound’s action .
Safety and Hazards
When handling 5-(Biotinamido)pentylamine, it is advised to limit all unnecessary personal contact, wear protective clothing when risk of exposure occurs, use it in a well-ventilated area, and avoid contact with incompatible materials . It is also advised not to eat, drink, or smoke when handling this substance .
将来の方向性
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-aminopentyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21)/t11-,12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSGGWGTGOLEHK-OBJOEFQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151096 | |
| Record name | 5-(Biotinamido)pentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Biotinamido)pentylamine | |
CAS RN |
115416-38-1 | |
| Record name | 5-(Biotinamido)pentylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115416381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Biotinamido)pentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 5-(Biotinamido)pentylamine acts as an amine donor substrate for transglutaminases. [] These enzymes catalyze the formation of isopeptide bonds between glutamine (Q) residues and lysine (K) residues in proteins. 5-(Biotinamido)pentylamine can compete with lysine residues for the transglutaminase active site, leading to its incorporation into proteins at the site of glutamine residues. [, , ]
ANone: The incorporation of 5-(Biotinamido)pentylamine can have several downstream effects depending on the protein being modified:
- Altered protein function: Crosslinking or modification of proteins by 5-(Biotinamido)pentylamine can alter their structure and function. For instance, incorporation of 5-(Biotinamido)pentylamine into α2-antiplasmin significantly enhances its crosslinking to fibrin, thereby increasing the resistance of fibrin to plasmin degradation. [, ]
- Facilitation of protein isolation: The biotin moiety on 5-(Biotinamido)pentylamine allows for easy detection and purification of transglutaminase-modified proteins using avidin or streptavidin affinity chromatography. [, , ] This enables researchers to study the targets of transglutaminases and their biological roles. [, ]
- Investigation of enzymatic activity: By measuring the incorporation of 5-(Biotinamido)pentylamine into specific proteins, researchers can determine transglutaminase activity in various biological samples, including plasma, cell lysates, and tissue extracts. [, , , , ]
ANone: The molecular formula of 5-(Biotinamido)pentylamine is C15H29N5O2S, and its molecular weight is 343.5 g/mol.
ANone: While the provided abstracts do not specify detailed spectroscopic data, 5-(Biotinamido)pentylamine can be characterized using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry. These methods provide information on its structure and purity.
ANone: Yes, 5-(Biotinamido)pentylamine is frequently used to study the catalytic properties of transglutaminases. By varying the concentration of 5-(Biotinamido)pentylamine and other substrates in assays, researchers can determine the kinetic parameters (Km, Vmax) of transglutaminases. [, , ]
ANone: 5-(Biotinamido)pentylamine has found widespread use in:
- Identification of transglutaminase substrates: By incubating cell lysates or tissue extracts with 5-(Biotinamido)pentylamine and active transglutaminase, researchers can identify proteins modified by the enzyme. The biotinylated proteins can then be purified and identified using mass spectrometry. [, ]
- Measurement of transglutaminase activity: The incorporation of 5-(Biotinamido)pentylamine into a substrate can be quantified using various detection methods, including colorimetric, chemiluminescent, or fluorescence-based assays. [, , , ] This enables the measurement of transglutaminase activity in biological samples.
- Investigation of transglutaminase involvement in biological processes: By using 5-(Biotinamido)pentylamine as a probe, researchers can study the role of transglutaminases in various physiological and pathological processes such as coagulation, wound healing, inflammation, and cancer. [, , , , ]
ANone: Yes, 5-(Biotinamido)pentylamine has the potential to bridge different research fields, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




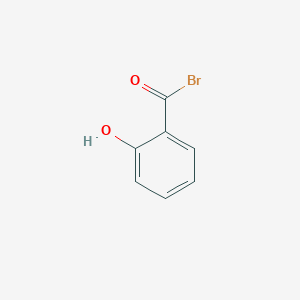

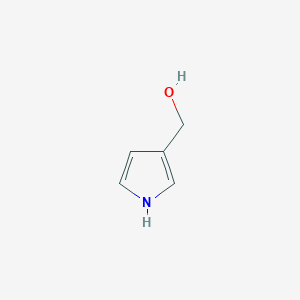
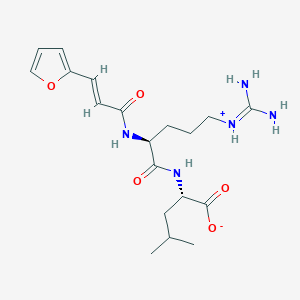
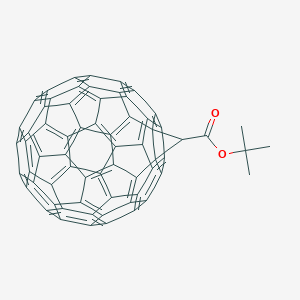


![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)
